molecular formula C8H7BrF3N B8124369 5-bromo-N-methyl-2-(trifluoromethyl)aniline

5-bromo-N-methyl-2-(trifluoromethyl)aniline

Cat. No.: B8124369
M. Wt: 254.05 g/mol
InChI Key: BQGOINNRMRWDCU-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-(trifluoromethyl)aniline is an organic compound with the chemical formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-2-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)aniline followed by N-methylation. The bromination is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-methyl-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-2-(trifluoromethyl)aniline depends on its specific application. For instance, as an inhibitor of HCV NS3 protease, it likely interacts with the active site of the enzyme, blocking its activity and preventing the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)aniline

Uniqueness

5-Bromo-N-methyl-2-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-N-methyl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGOINNRMRWDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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